molecular formula C20H23N5O3 B2779648 3-(2-ethoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-59-9

3-(2-ethoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2779648
CAS RN: 877643-59-9
M. Wt: 381.436
InChI Key: UOWVIBQNCRZQIY-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

This compound belongs to a broader family of imidazo[2,1-f]purine-2,4-dione derivatives, which have been extensively studied for their potential pharmacological activities. For instance, Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives, showcasing their potent ligand activity for the 5-HT1A receptor. Their research indicated potential anxiolytic and antidepressant activities comparable to established pharmaceuticals like Diazepam and Imipramine (Zagórska et al., 2009).

Structure-Activity Relationships

Further exploring the structural nuances, Zagórska et al. (2015) investigated the relationship between the structure of arylpiperazinylalkyl purine-2,4-diones and their affinity for serotoninergic and dopaminergic receptors. The study highlighted the importance of substituents at the 7-position for receptor affinity, suggesting a tailored approach to enhancing pharmacological profiles (Zagórska et al., 2015).

Antidepressant and Anxiolytic Potential

Continuing with the theme of pharmacological potential, another study by Zagórska et al. (2016) synthesized 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives, identifying compounds with significant antidepressant and anxiolytic effects. This research provides a foundation for developing new treatments for mood disorders, highlighting the versatility of imidazo[2,1-f]purine derivatives (Zagórska et al., 2016).

Receptor Affinity and Enzyme Activity

Exploring the interaction with different biological targets, a study revealed the binding affinity of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives for serotonin and dopamine receptors, as well as phosphodiesterases. These findings suggest potential applications in developing hybrid ligands for treating neurological disorders (Zagórska et al., 2016).

Adenosine Receptor Antagonism

Another avenue of research involves the antagonistic activity towards adenosine receptors, where compounds like 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones have shown potent and selective A3 adenosine receptor antagonism. Such properties underscore the therapeutic potential in conditions like inflammation and cancer (Baraldi et al., 2005).

properties

IUPAC Name

2-(2-ethoxyethyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-5-28-10-9-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-14(3)25(19)15-8-6-7-13(2)11-15/h6-8,11-12H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWVIBQNCRZQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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